molecular formula C17H19BrN2O5 B11676015 5-[4-(2-bromoethoxy)-3-ethoxybenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

5-[4-(2-bromoethoxy)-3-ethoxybenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11676015
M. Wt: 411.2 g/mol
InChI Key: KFMHNVLJIZWFRJ-UHFFFAOYSA-N
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Description

5-{[4-(2-BROMOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with the molecular formula C17H19BrN2O5 This compound is characterized by its unique structure, which includes a bromoethoxy and ethoxy substituent on a phenyl ring, linked to a diazinane-trione core

Preparation Methods

The synthesis of 5-{[4-(2-BROMOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps. The starting materials often include 4-(2-bromoethoxy)-3-ethoxybenzaldehyde and 1,3-dimethylbarbituric acid. The reaction conditions usually involve the use of a base, such as sodium hydroxide, in an organic solvent like ethanol. The mixture is heated under reflux to facilitate the condensation reaction, forming the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-{[4-(2-BROMOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is explored for its use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For example, in cancer research, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

When compared to similar compounds, 5-{[4-(2-BROMOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE stands out due to its unique substituents and structural features. Similar compounds include:

Properties

Molecular Formula

C17H19BrN2O5

Molecular Weight

411.2 g/mol

IUPAC Name

5-[[4-(2-bromoethoxy)-3-ethoxyphenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C17H19BrN2O5/c1-4-24-14-10-11(5-6-13(14)25-8-7-18)9-12-15(21)19(2)17(23)20(3)16(12)22/h5-6,9-10H,4,7-8H2,1-3H3

InChI Key

KFMHNVLJIZWFRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C)OCCBr

Origin of Product

United States

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